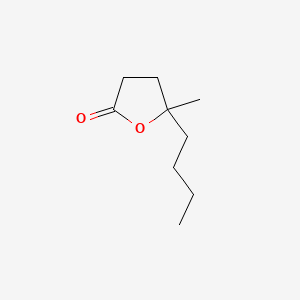

4-Methyloctan-4-olide

描述

Contextualization within Organic Chemistry and Heterocyclic Compounds

Within the vast landscape of organic chemistry, 4-Methyloctan-4-olide is classified as a lactone. ontosight.ai Lactones are a specific class of esters that are cyclic in nature. wikidoc.org They are formed through the intramolecular condensation of a hydroxy group and a carboxylic acid group that are part of the same molecule. wikidoc.org This structural feature places this compound firmly within the study of functional group chemistry and reaction mechanisms.

Furthermore, because its ring structure is composed of atoms of more than one element—in this case, carbon and oxygen—this compound is also defined as a heterocyclic compound. ontosight.ai Specifically, its five-membered ring containing an oxygen atom and a carbonyl group makes it a derivative of furanone. lookchem.comontosight.ai The study of heterocyclic compounds is a major branch of organic chemistry, as these structures are foundational to a vast number of natural products, pharmaceuticals, and industrial chemicals.

Significance as a Gamma-Lactone Structure

The nomenclature of lactones indicates the size of the ring, which is determined by the carbon atom of the parent hydroxy acid that undergoes esterification. This compound is a gamma-lactone (γ-lactone), signifying a five-membered ring structure. wikidoc.orgwikipedia.org This is formed from the cyclization of a 4-hydroxycarboxylic acid, where the hydroxyl group on the fourth carbon (the gamma carbon) attacks the carboxylic acid group. wikidoc.org

Gamma-lactones are particularly significant in organic chemistry due to their stability. Five- and six-membered rings (gamma- and delta-lactones, respectively) are the most stable lactone structures because they exhibit minimal angle strain. wikidoc.org This stability is so pronounced that 4-hydroxy acids often undergo spontaneous esterification and cyclization to form the corresponding γ-lactone, especially in the presence of dilute acids at room temperature. wikidoc.org The γ-lactone ring is a prevalent motif in many natural products, particularly those valued for their flavor and aroma. leffingwell.com Research into related compounds, such as whisky lactone (3-methyloctan-4-olide), highlights the importance of the lactone framework in the chemistry of natural aromas, in that case being a key component extracted from oak barrels during the aging of alcoholic beverages. tandfonline.com

Structure

3D Structure

属性

IUPAC Name |

5-butyl-5-methyloxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-3-4-6-9(2)7-5-8(10)11-9/h3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACJKPCSUVDMEPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1(CCC(=O)O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30863145 | |

| Record name | 5-Butyl-5-methyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3285-00-5 | |

| Record name | 5-Butyldihydro-5-methyl-2(3H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3285-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyloctan-4-olide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003285005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC141827 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methyloctan-4-olide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Aspects and Isomerism of 4 Methyloctan 4 Olide

Structural Isomers and Related Lactone Derivatives

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. In the case of 4-Methyloctan-4-olide, its structural isomers and related gamma-lactones are of significant interest in flavor and fragrance chemistry.

Relationship to Whiskey Lactone and its Stereoisomers

A key structural isomer of this compound is 3-methyl-4-octanolide, commonly known as whiskey lactone or quercus lactone. wikipedia.org Both compounds share the molecular formula C9H16O2, but differ in the position of the methyl group on the carbon backbone. In this compound, the methyl group is on the C4 carbon, which is also the tertiary carbon of the lactone ring. In whiskey lactone, the methyl group is on the adjacent C3 carbon.

Whiskey lactone is a critical aroma component in many alcoholic beverages aged in oak barrels. wikipedia.org It possesses two chiral centers (at C3 and C4), leading to the existence of four possible stereoisomers. These are categorized into two diastereomeric pairs (cis and trans), with each pair consisting of two enantiomers. The cis-isomers are generally considered more sensorially significant, with the (3S,4S) isomer noted for its sweet, coconut-like, and fresh wood aroma. wikipedia.org

| Property | (3S,4S)-cis-Whiskey Lactone | (3R,4R)-cis-Whiskey Lactone |

| Configuration | (3S,4S) | (3R,4R) |

| Common Name | (-)-cis-Whiskey Lactone | (+)-cis-Whiskey Lactone |

| CAS Number | 80041-00-5 wikipedia.org | 55013-32-6 wikipedia.org |

| Aroma Profile | Coconut, Celery, Fresh Wood wikipedia.org | - |

Comparative Analysis with Other Gamma-Lactones (e.g., γ-Nonalactone, γ-Undecalactone)

Gamma-lactones are widely found in nature and are valued for their distinct fruity and creamy aromas. A comparative analysis of this compound with other common gamma-lactones, such as γ-nonalactone and γ-undecalactone, highlights the structural basis for their different sensory profiles.

γ-Nonalactone (C9H16O2): Also known as "aldehyde C-18," this lactone has the same molecular formula as this compound. nih.gov However, it is an unbranched lactone with a pentyl group at the C4 position. It is known for its strong coconut-like aroma. nih.gov

γ-Undecalactone (C11H20O2): Commonly called "aldehyde C-14" or "peach lactone," this compound has a longer heptyl side chain at the C4 position. nih.gov It imparts a characteristic rich and sweet aroma of ripe peaches, with creamy and fatty undertones. fraterworks.com

The primary structural difference between these lactones is the nature of the alkyl substituent at the C4 position of the lactone ring. The length and branching of this chain significantly influence the molecule's interaction with olfactory receptors, leading to distinct aromas.

| Compound | Molecular Formula | Structure of C4 Substituent | Characteristic Aroma |

| This compound | C9H16O2 | Butyl and Methyl | - |

| γ-Nonalactone | C9H16O2 | Pentyl | Coconut nih.gov |

| γ-Undecalactone | C11H20O2 | Heptyl | Peach, Fruity nih.govfraterworks.com |

| Whiskey Lactone | C9H16O2 | Butyl (with Methyl at C3) | Coconut, Woody wikipedia.org |

Chiral Centers and Stereoisomeric Forms of this compound

Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. masterorganicchemistry.com The stereochemistry of this compound is central to its identity and potential properties.

Enantiomeric and Diastereomeric Considerations

The structure of this compound features a single chiral center at the C4 carbon atom. This carbon is bonded to four different groups: the oxygen atom of the ring, the C3 of the ring, a butyl group, and a methyl group. The presence of this single stereocenter means that this compound exists as a pair of enantiomers:

(R)-4-methyloctan-4-olide

(S)-4-methyloctan-4-olide

Enantiomers are non-superimposable mirror images of each other. oregonstate.edu Since this compound possesses only one chiral center, it does not have diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and require a molecule to have at least two chiral centers. masterorganicchemistry.comoregonstate.edu For example, the cis and trans isomers of whiskey lactone are diastereomers of each other.

Stereochemical Influence on Biological and Chemical Properties

The specific three-dimensional arrangement of atoms in a chiral molecule is critical for its interaction with other chiral entities, such as biological receptors. In the field of aroma chemistry, it is well-established that enantiomers of a compound can have markedly different smells or sensory detection thresholds. For instance, the different stereoisomers of whiskey lactone exhibit distinct sensory characteristics.

While specific research on the sensory differences between the (R) and (S) enantiomers of this compound is not widely documented, it can be inferred from studies on related lactones that their properties would likely differ. The precise fit of an enantiomer into an olfactory receptor determines the perceived aroma, and thus the (R) and (S) forms are expected to have unique sensory profiles.

Advanced Configurational Assignment Methodologies

Determining the absolute configuration (the R or S designation) of a chiral center is a fundamental task in stereochemistry. Several advanced analytical methods are employed for this purpose.

For lactones like this compound and its isomers, common techniques include:

Stereoselective Synthesis: One of the most definitive methods is to synthesize the molecule using a reaction pathway that selectively produces a specific stereoisomer. Biocatalytic methods, for example, use enzymes that are inherently chiral to produce optically active compounds with high enantiomeric purity. nih.gov The use of whole-cell biocatalysts, such as bacteria from the genus Rhodococcus, has been effective in producing specific stereoisomers of whiskey lactone from corresponding diols. nih.gov

Chiral Chromatography: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase can be used to separate enantiomers. By comparing the retention times of the synthesized sample with that of a known standard, the configuration can be assigned.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents or chiral solvating agents can induce chemical shift differences between the (R) and (S) forms, allowing for their identification and quantification.

These methods, often used in combination, provide a robust framework for the synthesis, separation, and absolute configurational assignment of complex chiral molecules like this compound.

Chemical Correlation for Absolute Configuration Determination

The definitive assignment of the absolute configuration of the stereoisomers of this compound was accomplished through chemical correlation with a compound of a known stereochemistry. A seminal study by Masuda and Nishimura in 1981 detailed a series of chemical transformations to correlate the lactones with (S)-(+)-2-hydroxyhexanoic acid oup.com.

The process for determining the absolute configuration of (-)-trans-4-methyloctan-4-olide (referred to as (-)-Quercus lactone-b) involved a multi-step synthesis. The key steps of this chemical correlation are outlined below:

Sulfenylation: The enolate of (-)-trans-4-methyloctan-4-olide was reacted to introduce a methylthio group, yielding a mixture of diastereomeric 2-methylthio-4-methyloctan-4-olides.

Oxidation and Pyrolysis: The resulting methylthio derivative was then oxidized and subsequently subjected to pyrolysis to yield an unsaturated lactone.

Reduction: This unsaturated lactone was then reduced to the corresponding saturated diol, (S)-(+)-3-methyl-1,4-octanediol.

Correlation with a Known Standard: The absolute configuration of this diol was confirmed by comparing its optical rotation with a sample prepared from L-norleucine, an amino acid with a known (S) configuration. The reaction of L-norleucine with nitrous acid produced (S)-(+)-2-hydroxyhexanoic acid. This acid was then methylated to yield (S)-(+)-3-methyl-1,4-octanediol, which exhibited almost the same optical rotation as the diol derived from the natural (-)-trans-lactone oup.com.

This chemical correlation unequivocally established the absolute configuration of (-)-trans-4-methyloctan-4-olide as (4S,5S) oup.com.

Furthermore, the Hudson lactone rule was applied to deduce the configuration of the (+)-cis-isomer. The change in optical rotation upon saponification of the lactone provided evidence for the (4S,5R) configuration of (+)-cis-4-methyloctan-4-olide oup.com.

The table below summarizes the key compounds and their properties involved in the chemical correlation study.

| Compound Name | Structure (Isomer) | Starting Material | Key Transformation | Correlated to | Absolute Configuration |

| (-)-trans-4-Methyloctan-4-olide | (-)-Quercus lactone-b | Natural Oak Wood | Sulfenylation, Oxidation, Pyrolysis, Reduction | (S)-(+)-2-Hydroxyhexanoic acid | (4S,5S) |

| (+)-cis-4-Methyloctan-4-olide | (+)-Quercus lactone-a | Natural Oak Wood | Saponification (Hudson's Rule) | Not Applicable | (4S,5R) |

| (S)-(+)-2-Hydroxyhexanoic acid | Not Applicable | L-Norleucine | Reaction with nitrous acid | Not Applicable | (S) |

| (S)-(+)-3-Methyl-1,4-octanediol | Not Applicable | (-)-trans-4-Methyloctan-4-olide and L-Norleucine | Reduction and Methylation respectively | Not Applicable | (S) |

This rigorous chemical correlation provided the foundational understanding of the stereochemistry of this compound, which is essential for studying its sensory impact and biosynthesis.

Synthetic Methodologies for 4 Methyloctan 4 Olide

Chemical Synthesis Approaches

The chemical synthesis of 4-methyloctan-4-olide, commonly known as whisky lactone, and other γ-lactones is a field of active research, driven by their importance as fragrance and flavor compounds. tandfonline.comnih.gov Strategies are often focused on achieving high stereoselectivity and efficiency.

Total Synthesis Strategies for Lactone Ring Formation

The complete synthesis of this compound from basic starting materials has been accomplished through several distinct pathways. These routes focus on the strategic construction of the carbon skeleton and the subsequent formation of the lactone ring.

A more complex, multi-step synthesis starts from 1,4-cyclohexadiene. tandfonline.com This pathway involves an eight-step sequence to stereoselectively produce (±)-cis-whisky lactone. tandfonline.com Key transformations include oxidation with m-chloroperoxybenzoic acid (mCPBA), reaction with lithium dimethylcuprate, and a Sharpless oxidation. tandfonline.com The final lactone ring is formed from a γ-lactonic carboxylic acid intermediate, which is reduced and subsequently treated with lithium diethylcuprate to yield the target molecule. tandfonline.com

Another strategy involves the separation of a commercial diastereoisomeric mixture of cis/trans-whisky lactones, followed by chemical reduction of the separated isomers using lithium aluminum hydride (LiAlH₄). nih.govmdpi.com This reduction opens the lactone ring to produce the corresponding diols (syn- and anti-3-methyl-octane-1,4-diol), which can then be used in further stereoselective transformations. nih.govmdpi.com

| Starting Materials | Key Reagents/Steps | Overall Yield | Reference |

|---|---|---|---|

| Crotonic acid and pentanal | 1. Reaction of starting materials 2. Reduction with NaBH₄ | ~58% (over 2 steps) | jst.go.jp |

| 1,4-Cyclohexadiene | mCPBA, Lithium dimethylcuprate, Sharpless oxidation, Diborane, Lithium diethylcuprate | 10.7% (over 8 steps) | tandfonline.com |

Custom Synthesis Techniques for Specific Structural Analogues

The synthesis of specific structural analogues, particularly individual stereoisomers of this compound, is crucial for studying structure-activity relationships. While total synthesis can yield specific isomers, bio-catalytic methods have emerged as highly efficient techniques for producing enantiomerically pure forms. tandfonline.comnih.gov

A prominent custom synthesis technique involves a three-step chemo-enzymatic process. nih.govnih.gov

Separation : A commercially available mixture of cis- and trans-whisky lactones is first separated into individual diastereomers by column chromatography. nih.govmdpi.com

Chemical Reduction : The separated trans- and cis-lactones are chemically reduced with reagents like lithium aluminum hydride (LiAlH₄) to their corresponding anti- and syn-3-methyl-octane-1,4-diols. nih.govmdpi.com

Microbial Oxidation : These racemic diols are then subjected to microbial oxidation using whole cells of specific bacterial strains, such as Rhodococcus erythropolis. nih.govnih.gov This bio-oxidation step is highly stereoselective, yielding enantiomerically pure isomers of both trans- and cis-whisky lactones. nih.gov

This method provides an effective route to access individual chiral analogues of this compound that are difficult to obtain through purely chemical means. nih.govnih.gov

Catalytic Approaches in Lactone Annulation

Catalytic methods for lactone formation, or annulation, represent a powerful and atom-economical approach to synthesizing these important heterocyclic compounds. Transition metals like gold, mercury, and cobalt have been successfully employed to catalyze the cyclization reactions that form the lactone ring.

Gold catalysis has become a prominent tool for various organic transformations, including the synthesis of lactones. organic-chemistry.org Gold(III) chloride (AuCl₃) is an effective catalyst for the electrophilic cyclization of certain unsaturated alcohols to form γ-butyrolactones. organic-chemistry.org

This method has been demonstrated in the synthesis of γ-butyrolactones from 4-bromo-3-yn-1-ols. organic-chemistry.org The AuCl₃-catalyzed reaction proceeds via a hydroxyl-assisted regioselective hydration in wet toluene (B28343) under mild conditions. organic-chemistry.org The gold catalyst activates the alkyne for an intramolecular attack by the hydroxyl group, leading to a 5-endo-dig cyclization and subsequent formation of the lactone. organic-chemistry.orgorganic-chemistry.org The process is efficient for a range of secondary and tertiary alcohols. organic-chemistry.org In some cases, the catalytic activity of AuCl₃ is enhanced by the addition of silver salts like silver(I) hexafluoroantimonate (AgSbF₆), which generate a more electrophilic cationic gold species. acs.orgacs.org

| Substrate | Product | Yield | Reference |

|---|---|---|---|

| 4-bromo-1,1-diphenyl-3-yn-1-ol | 5,5-diphenyl-3-bromofuran-2(5H)-one | 92% | organic-chemistry.org |

| 4-bromo-1-phenyl-3-yn-1-ol | 5-phenyl-3-bromofuran-2(5H)-one | 85% | organic-chemistry.org |

Mercury(II) salts are classic reagents for promoting the cyclization of unsaturated alcohols and carboxylic acids. beilstein-journals.org Specifically, Hg(II)-catalyzed intramolecular hydroalkoxylation offers a pathway to form lactones from unsaturated alcohols. organic-chemistry.org This reaction typically involves the activation of an alkyne or alkene by the mercury(II) species, followed by nucleophilic attack from a nearby hydroxyl group. beilstein-journals.org

In the synthesis of γ-butyrolactones from 4-bromo-3-yn-1-ols, mercury(II) triflate (Hg(OTf)₂) was investigated as a catalyst. organic-chemistry.org While effective, it was found to be generally less efficient than the AuCl₃ catalyst for this specific transformation. organic-chemistry.org The reaction involves a 5-endo-dig cyclization, similar to the gold-catalyzed pathway. csic.es This methodology has also been applied to the cyclization of 4-bromo homopropargyl amides to generate γ-butyrolactams, a related class of compounds. csic.es

Cobalt-catalyzed carbonylation reactions provide a method for incorporating a carbonyl group (C=O) from carbon monoxide (CO) gas into an organic molecule. researchgate.netresearchgate.net When applied to the synthesis of lactones, these reactions can be highly efficient. Photocarbonylation uses light to promote the catalytic cycle, often allowing for milder reaction conditions. researchgate.netnih.gov

One significant application is the ring-expansion carbonylation (REC) of epoxides to produce β-lactones. bwise.kr In this process, a bimetallic catalyst system, often involving a cobalt carbonyl anion like [Co(CO)₄]⁻, opens the epoxide ring. bwise.kr This is followed by the migratory insertion of CO and subsequent ring-closure to yield the four-membered β-lactone. bwise.kr

Furthermore, cobalt salts can catalyze the carbonylation of alkenes under UV or visible light irradiation. researchgate.netresearchgate.net This process, known as hydroaminocarbonylation when an amine is present, can be adapted for lactone synthesis by using starting materials containing both an alkene and a hydroxyl group, leading to the formation of larger lactone rings. nih.gov

Rearrangement Reactions in the Context of this compound Synthesis

Rearrangement reactions are a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. In the synthesis of γ-lactones like this compound, the Baeyer-Villiger oxidation is a particularly relevant and powerful tool. nih.govthieme-connect.de This reaction involves the oxidation of a cyclic ketone to a lactone (an cyclic ester) through the insertion of an oxygen atom adjacent to the carbonyl group. nih.govthieme-connect.de

The general mechanism of the Baeyer-Villiger oxidation begins with the activation of the ketone, often by protonation under acidic conditions. A peroxy acid then attacks the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. This is followed by the migration of one of the adjacent carbon groups to the oxygen of the peroxide, leading to the formation of the lactone and a carboxylic acid byproduct. wiley-vch.de The migratory aptitude of the substituent is a key factor in determining the regioselectivity of the reaction, with tertiary alkyl groups generally migrating in preference to secondary, phenyl, and primary alkyl groups. wiley-vch.de

While direct examples of Baeyer-Villiger oxidation for the synthesis of this compound are not extensively detailed in the provided search results, the synthesis of other γ-lactones using this method is well-documented. nih.govresearchgate.net For instance, functionalized cyclobutanones can be oxidized to γ-lactones using this method. researchgate.net The principles of this reaction are directly applicable to the synthesis of whiskey lactone, likely starting from a suitably substituted cyclopentanone. The reaction can be catalyzed by a variety of reagents, including peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in the presence of Lewis or Brønsted acids. nih.govmdpi.com

Stereoselective and Asymmetric Synthesis of this compound and its Analogues

The distinct aroma profiles of the different stereoisomers of this compound necessitate synthetic methods that can control the three-dimensional arrangement of atoms. Stereoselective and asymmetric syntheses are crucial for producing enantiomerically pure or enriched forms of this important fragrance compound. nih.govnih.gov

Various chemical and biological strategies have been developed to achieve this. Chemical methods often involve the use of chiral auxiliaries, chiral catalysts, or stereoselective reactions like iodolactonization. nih.gov For example, one approach involves the regiocontrolled alkylation of 2-(trimethylsiloxy)-furan, while another utilizes an asymmetric Michael reaction. nih.gov The enantioselective addition of dialkyl zinc to aldehydes has also been employed to produce specific isomers. nih.gov

A chemo-enzymatic approach offers a powerful alternative, combining chemical reactions with highly selective biological transformations. frontiersin.org A common three-step method involves:

Separation of a diastereoisomeric mixture of whiskey lactone via column chromatography. frontiersin.org

Chemical reduction of the separated cis- and trans-lactones to their corresponding diols. frontiersin.org

Microbial oxidation of the racemic diols to yield individual enantiomers of this compound. frontiersin.org

Chiral Auxiliaries and Ligand Design in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. numberanalytics.comresearchgate.net After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. numberanalytics.com Common examples of chiral auxiliaries include Evans' oxazolidinones and Oppolzer's camphorsultam. numberanalytics.com The design of these auxiliaries often focuses on creating steric hindrance and conformational rigidity to effectively control the approach of reagents. numberanalytics.com

In the context of lactone synthesis, chiral auxiliaries can be used in various reactions, including alkylations and aldol (B89426) reactions. researchgate.net For instance, an achiral molecule can be attached to a chiral auxiliary, undergo a diastereoselective reaction, and then the auxiliary is cleaved to yield the chiral product. uwindsor.ca

Chiral ligands play a pivotal role in asymmetric catalysis, where a small amount of a chiral metal-ligand complex can generate a large quantity of an enantiomerically enriched product. acs.org The design of these ligands is critical for achieving high enantioselectivity. scirp.org Many successful chiral ligands are based on scaffolds like ferrocene, spirocycles, and biaryls. acs.orgresearchgate.net For the synthesis of chiral lactones, iridium complexes with chiral phosphino-oxazoline ligands have been shown to be highly effective in the asymmetric hydrogenation of ketoesters. researchgate.netrsc.org The interaction between the chiral ligand and the substrate in the transition state is what dictates the stereochemical outcome of the reaction.

Biocatalytic Strategies for Stereodivergent Synthesis

Biocatalysis offers an environmentally friendly and highly selective approach to the synthesis of chiral compounds like this compound. mdpi.com Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity. nih.gov

Stereodivergent synthesis aims to produce any desired stereoisomer of a molecule from a common starting material. In the case of whiskey lactone, biocatalytic methods have been developed to produce all four stereoisomers. ua.es One such strategy involves the enantioselective hydrolysis of a racemic mixture of cis- and trans-whiskey lactones using filamentous fungi. dntb.gov.ua Another powerful approach utilizes the microbial oxidation of racemic diols, where different microorganisms can selectively produce different enantiomers of the lactone. nih.govfrontiersin.org

Multi-Enzymatic Cascade Reactions (e.g., Ene-reductase and Alcohol Dehydrogenase)

Multi-enzymatic cascade reactions, where the product of one enzymatic reaction becomes the substrate for the next, are highly efficient for complex transformations. researchgate.net A prominent example in the synthesis of chiral lactones is the combination of an ene-reductase (ER) and an alcohol dehydrogenase (ADH). researchgate.netmdpi.com

This bienzymatic system can be used for the stereoselective reduction of α,β-unsaturated ketoesters. researchgate.net The ene-reductase first reduces the carbon-carbon double bond, followed by the ADH-catalyzed reduction of the keto group. frontiersin.org The stereoselectivity of each step can be controlled by choosing appropriate enzymes, allowing for the synthesis of all four possible stereoisomers of the resulting hydroxy ester, which can then be cyclized to the corresponding γ-lactone. researchgate.net This one-pot approach is highly efficient and atom-economical. researchgate.net

Optimization of Biocatalyst Performance for Enantiomeric Purity and Chemical Yield

To be industrially viable, biocatalytic processes require optimization to maximize both enantiomeric purity (ee) and chemical yield. harvard.edu This involves several factors, including the choice of microorganism or enzyme, culture conditions, substrate concentration, and reaction parameters like temperature and pH. mdpi.com

For the production of whiskey lactone, researchers have optimized the performance of biocatalysts like Rhodococcus erythropolis. nih.gov By evaluating factors such as the optical density of the bacterial cultures and the use of acetone (B3395972) powders as catalysts, significant improvements in enantiomeric excess have been achieved. nih.gov For instance, optimization of solid-state fermentation conditions for Fusarium oxysporum—including temperature, moisture content, and substrate concentration—led to the production of trans-(+)-(4S,5R) and cis-(+)-(4R,5R) whiskey lactones with enantiomeric excesses greater than 99% and 98%, respectively. nih.gov High-throughput screening methods, sometimes employing microcompartmentalization in nanolitre reactors, can accelerate the discovery and optimization of novel biocatalysts. nih.gov

Applications of Organometallic Complexes in Enantioselective Reactions

Organometallic complexes are widely used as catalysts in enantioselective synthesis due to their ability to create a defined chiral environment around the reacting substrate. nih.gov Ruthenium, iridium, and copper complexes bearing chiral ligands have proven particularly effective in the synthesis of chiral lactones. rsc.orgrsc.orgrsc.org

For example, iridium complexes with chiral spiro phosphino-oxazoline ligands catalyze the asymmetric hydrogenation of γ-ketoacids to the corresponding γ-hydroxyacids with excellent enantioselectivity (up to 99% ee), which then cyclize to form chiral γ-lactones. mdpi.com Similarly, ruthenium catalysts have been used for the asymmetric transfer hydrogenation of γ-keto carboxylic acids, affording chiral multicyclic γ-lactones in high yields and enantioselectivities. rsc.org Copper(II) complexes with oxazoline-based ligands can also catalyze the Baeyer-Villiger oxidation of cyclic ketones to produce lactones with high enantioselectivity. libretexts.org

The following table summarizes some of the key findings in the stereoselective synthesis of this compound and related lactones.

| Method | Catalyst/Biocatalyst | Substrate | Product(s) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Yield |

| Microbial Oxidation | Rhodococcus erythropolis DSM44534 / PCM2150 | anti- and syn-3-methyloctane-1,4-diols | trans-(+)-(4S,5R), trans-(-)-(4R,5S), and cis-(+)-(4R,5R) whiskey lactones | 97-99% ee | - |

| Solid-State Fermentation | Fusarium oxysporum AM13 | γ-oxoacid | trans-(+)-(4S,5R) and cis-(+)-(4R,5R) whiskey lactones | >99% ee and 98% ee, respectively | - |

| Asymmetric Hydrogenation | Ir-SIPHOX complex | Levulinic Acid and other γ-ketoacids | (S)-γ-Valerolactone and other γ-lactones | 91-99% ee | 91-99% |

| Asymmetric Transfer Hydrogenation | Ru-TsDPEN B | β-azidocyclopropane carboxylates | γ-lactones | up to 94% ee | - |

| Asymmetric Transfer Hydrogenation | Ru-complex with formic acid-triethylamine | γ-keto carboxylic acids | multicyclic γ-lactones | >20:1 dr, 99% ee | up to 92% |

| Asymmetric Conjugate Reduction | Copper bromide with Josiphos ligand | β-aryl α,β-unsaturated γ-lactones | β-aryl γ-lactones | 95-99% ee | 60-97% |

Retrosynthetic Analysis for Complex this compound Derivatives

Retrosynthetic analysis is a powerful technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. wikipedia.org This approach is particularly valuable for designing synthetic routes to complex natural products and their derivatives, including substituted γ-lactones like this compound. For complex derivatives of this lactone, the analysis must consider not only the formation of the core lactone ring but also the strategic introduction of additional functional groups and the control of stereochemistry.

A retrosynthetic analysis for a complex derivative of this compound begins by disconnecting the most reactive or synthetically accessible functional groups. The core structure is the γ-lactone, a five-membered cyclic ester. The most logical primary disconnection for a lactone is the cleavage of the endocyclic ester bond. This "transform" reveals a key precursor: a γ-hydroxy carboxylic acid or a synthetic equivalent thereof.

Further disconnections of the carbon backbone of this hydroxy acid intermediate can then be explored to identify simple and readily available starting materials. For a tertiary alcohol like the one in this compound, a disconnection adjacent to the hydroxyl-bearing carbon is a standard strategy. This leads back to a ketone and an organometallic reagent, such as a Grignard or organolithium reagent.

Let's consider a generic complex derivative of this compound. The primary disconnection is the ester linkage of the lactone ring, which leads to the precursor, a substituted γ-hydroxy acid. A subsequent C-C bond disconnection adjacent to the tertiary alcohol (a C4-C5 break) simplifies the structure to a keto-ester and an organometallic reagent. An alternative disconnection (C3-C4 break) would lead to a different ketone and an ester-derived nucleophile.

One synthetic strategy for whiskey lactone (3-methyl-4-octanolide), a related compound, involves the reaction of n-valeraldehyde and a crotonate ester to form a ketonic acid ester, which is then hydrogenated. google.com A similar approach could be adapted for this compound derivatives.

A specific example of a complex derivative is (3R,4S,SS)-S-(Dibenzylamino)-3-(dimethylphenylsilyl)-7-methyloctan-4-olide. thieme-connect.de The retrosynthesis for such a molecule would first involve the disconnection of the dibenzylamino and silyl (B83357) groups, simplifying the target to a core hydroxylactone structure. The lactone ring would then be disconnected as previously described. The introduction of the amino and silyl groups would likely proceed via stereoselective reactions on a suitable intermediate.

The table below outlines a plausible retrosynthetic pathway for the this compound core, which can be adapted for more complex derivatives.

Table 1: Retrosynthetic Disconnections for the this compound Core

| Target/Intermediate | Disconnection (Transform) | Precursors (Synthons) | Synthetic Equivalents |

|---|---|---|---|

| This compound | C-O Ester bond (Lactonization) | γ-hydroxy carboxylic acid | 4-Hydroxy-4-methyloctanoic acid |

| 4-Hydroxy-4-methyloctanoic acid | C4-C5 bond (Grignard Addition) | Keto-ester + "CH₃⁻" | 4-Oxooctanoic acid ester + Methylmagnesium bromide |

Numerous methods exist for the synthesis of γ-lactones from various precursors, which can be incorporated into a retrosynthetic plan. organic-chemistry.org For example, γ-lactones can be synthesized from homoallylic alcohols via palladium-catalyzed cyclization and oxidation. organic-chemistry.org This provides an alternative retrosynthetic disconnection of the target molecule to a corresponding homoallylic alcohol.

Table 2: Key Reactions in Lactone Synthesis

| Reaction Type | Starting Material | Product | Reference |

|---|---|---|---|

| Intramolecular Hydroacyloxylation | Keto alcohol | Lactone | organic-chemistry.org |

| Baeyer-Villiger Oxidation | Cyclic Ketone | Lactone | organic-chemistry.org |

| Palladium-Catalyzed Cyclization | Homoallylic Alcohol | γ-Lactone | organic-chemistry.org |

Ultimately, the chosen retrosynthetic route for a complex this compound derivative will depend on the specific nature and desired stereochemistry of the substituents. The analysis provides a logical framework for comparing different potential synthetic pathways and identifying key intermediates and reactions required to achieve the synthetic goal. amazonaws.com

Natural Occurrence and Biosynthesis of 4 Methyloctan 4 Olide

Identification and Distribution in Natural Sources

The presence of 4-methyloctan-4-olide and related γ-lactones has been documented across a diverse range of natural environments, from fermented beverages to marine ecosystems and terrestrial flora.

Occurrence in Microbial Volatile Organic Compound Profiles (Micromonospora aurantiaca, marine Celeribacter strains)

Bacteria are significant producers of a wide array of volatile organic compounds (VOCs), including lactones. Research into the VOCs of marine bacteria has revealed the presence of various γ-lactones. A study of six marine Celeribacter strains identified a series of γ-lactones ranging from pentan-4-olide to dodecan-4-olide. nih.gov Although this compound was not explicitly identified in this particular study, the detection of a homologous series of γ-lactones suggests that marine bacteria possess the metabolic pathways necessary for its production. The specific volatile profile of Micromonospora aurantiaca has not been extensively detailed in the available literature regarding this compound. However, the broader class of Actinobacteria, to which Micromonospora belongs, is well-known for producing a diverse range of secondary metabolites, including volatile compounds.

Table 1: γ-Lactones Identified in Marine Celeribacter Strains

| Compound Name | Chemical Formula |

| Pentan-4-olide | C5H8O2 |

| Hexan-4-olide | C6H10O2 |

| Heptan-4-olide | C7H12O2 |

| Octan-4-olide | C8H14O2 |

| Nonan-4-olide | C9H16O2 |

| Decan-4-olide | C10H18O2 |

| Undecan-4-olide | C11H20O2 |

| Dodecan-4-olide | C12H22O2 |

| 3-Methylbutan-4-olide | C5H8O2 |

| 4-Methylhex-5-en-4-olide | C7H10O2 |

Detection in Algal Species (Codium adhaerens)

The marine green alga Codium adhaerens has been investigated for its chemical composition, including its volatile constituents. Analysis of the headspace volatiles of fresh Codium adhaerens has shown that lactones are among the classes of compounds present. While the specific identification of this compound has not been reported, the presence of lactones in the volatile profile of this alga indicates that the necessary biosynthetic precursors and enzymatic machinery may be present.

Identification in Terrestrial Plant Extracts (Taraxacum species)

The genus Taraxacum, commonly known as dandelion, is recognized for its rich phytochemical profile. Studies analyzing the volatile components of Taraxacum officinale have identified a wide range of compounds, including hydrocarbons, alcohols, aldehydes, ketones, and esters. nih.gov However, a specific search of the existing literature did not yield a direct identification of this compound in Taraxacum species. The comprehensive analyses of dandelion's essential oils and volatile extracts have focused on other major constituents. nih.gov

Biosynthetic Pathways and Mechanistic Elucidation

The formation of this compound in biological systems is believed to follow general pathways established for the biosynthesis of γ-lactones and related alkylbutenolides.

Proposed Pathways for Alkylbutenolide Formation

The biosynthesis of γ-lactones, including 4-alkyl substituted variants like this compound, is intrinsically linked to fatty acid metabolism. The proposed pathway initiates with a fatty acid precursor, which undergoes a series of enzymatic modifications.

A key step is the hydroxylation of the fatty acid chain at the γ-carbon (C-4) position. This can be achieved through the action of specific hydroxylase enzymes. Subsequently, the hydroxylated fatty acid enters the β-oxidation pathway. This metabolic process shortens the fatty acid chain by two carbons in each cycle. After a specific number of β-oxidation cycles, a 4-hydroxyalkanoic acid of the appropriate chain length is generated.

The final step is the intramolecular esterification, or lactonization, of the 4-hydroxyalkanoic acid. This cyclization reaction, which forms the stable five-membered γ-lactone ring, can occur spontaneously under acidic conditions or may be facilitated by enzymes. In the case of this compound, the precursor would be a 4-hydroxy-4-methyloctanoic acid. The methyl group at the C-4 position suggests a biosynthetic pathway originating from a branched-chain fatty acid precursor or a methylation step during the process.

The formation of alkylbutenolides, which are α,β-unsaturated γ-lactones, involves a similar pathway with an additional desaturation step to introduce the double bond in the lactone ring.

Precursor Incorporation Studies Utilizing Isotopically Labeled Substrates

Specific studies utilizing isotopically labeled substrates to definitively trace the biosynthetic origins of this compound are not prominently documented in available scientific literature. However, based on the biosynthesis of other γ-lactones, it is hypothesized that labeled fatty acids, such as octanoic acid or its derivatives, would be incorporated into the this compound structure.

To illustrate a hypothetical experimental design based on established methodologies for other lactones, researchers would typically feed a producing organism with a fatty acid precursor labeled with stable isotopes (e.g., ¹³C or ²H). The resulting this compound would then be isolated and analyzed using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the position and extent of isotope incorporation. This would provide direct evidence of the precursor-product relationship.

Hypothetical Labeled Precursor Feeding Study Data:

| Labeled Precursor | Expected Labeled Product | Analytical Technique | Anticipated Outcome |

| [1-¹³C]-Octanoic Acid | [¹³C]-4-Methyloctan-4-olide | ¹³C-NMR, MS | Confirmation of octanoic acid as a direct precursor. |

| [¹³C₈]-Octanoic Acid | Fully labeled [¹³C]-4-Methyloctan-4-olide | MS | Elucidation of the entire carbon backbone origin. |

| [²H]-Labeled Fatty Acids | Deuterated this compound | ¹H-NMR, ²H-NMR, MS | Understanding the stereochemistry and mechanisms of enzymatic reactions. |

Characterization of Key Biosynthetic Enzymes and Their Roles

The specific enzymes responsible for the biosynthesis of this compound have not been isolated and characterized. However, based on the known biosynthesis of other lactones, several key enzyme classes are expected to be involved.

The initial step would likely be catalyzed by a hydroxylase , possibly a cytochrome P450 monooxygenase or a fatty acid hydratase, which introduces a hydroxyl group at the C-4 position of an octanoic acid derivative. Following hydroxylation, the enzymes of the β-oxidation pathway would be crucial for shortening the fatty acid chain to the required C8 length, if the initial precursor is longer. Key enzymes in this pathway include acyl-CoA oxidase/dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase. The final step of lactonization, the intramolecular esterification to form the five-membered ring of this compound, may occur spontaneously under acidic conditions or could be facilitated by an esterase or a similar enzyme.

Putative Enzymes in this compound Biosynthesis:

| Enzyme Class | Putative Role | Substrate | Product |

| Fatty Acid Hydroxylase | Introduction of a hydroxyl group at the C-4 position | Octanoyl-CoA or a derivative | 4-Hydroxyoctanoyl-CoA |

| Acyl-CoA Oxidase/Dehydrogenase | First step of β-oxidation (if precursor is >C8) | Fatty acyl-CoA | 2-trans-Enoyl-CoA |

| Enoyl-CoA Hydratase | Second step of β-oxidation | 2-trans-Enoyl-CoA | 3-Hydroxyacyl-CoA |

| 3-Hydroxyacyl-CoA Dehydrogenase | Third step of β-oxidation | 3-Hydroxyacyl-CoA | 3-Ketoacyl-CoA |

| Thiolase | Final step of β-oxidation | 3-Ketoacyl-CoA | Acetyl-CoA + shortened Acyl-CoA |

| Esterase (hypothetical) | Catalysis of intramolecular cyclization | 4-Hydroxyoctanoic acid | This compound |

Relationship to Fatty Acid Methyl Ester (FAME) Biosynthesis

A direct biosynthetic link between fatty acid methyl esters (FAMEs) and this compound is not established in the scientific literature. FAMEs are typically formed through the esterification of fatty acids with methanol. While both FAMEs and this compound are derived from fatty acids, their biosynthetic pathways diverge significantly.

The biosynthesis of this compound involves hydroxylation and intramolecular cyclization of a fatty acid. In contrast, FAME biosynthesis involves the activation of a fatty acid to its acyl-CoA derivative, followed by a transfer of the acyl group to methanol, a reaction often catalyzed by an acyl-CoA:methanol acyltransferase. It is conceivable that a fatty acid could be a common precursor that is channeled into either lactone or FAME biosynthesis depending on the enzymatic machinery present in the organism and the prevailing metabolic conditions. However, there is currently no evidence to suggest that FAMEs serve as direct precursors for this compound or vice-versa.

Spectroscopic and Advanced Analytical Characterization of 4 Methyloctan 4 Olide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous identification and structural analysis of the diastereomers of 4-methyloctan-4-olide, the cis and trans isomers. Through a combination of proton (¹H) and carbon-13 (¹³C) NMR, along with a variety of two-dimensional experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity and relative stereochemistry of the molecule.

Proton NMR spectroscopy provides initial, critical insights into the structure of the cis and trans isomers of this compound. The chemical shifts (δ), multiplicities, and coupling constants (J) of the proton signals are distinct for each diastereomer, allowing for their differentiation.

Detailed analysis of the ¹H NMR spectra reveals characteristic signals for the protons within the molecule. For the trans-isomer, the proton at the C4 position (H4) and the methyl protons at C4' show specific chemical shifts and coupling patterns that differ from those in the cis-isomer. Similarly, the protons on the lactone ring and the butyl side chain exhibit unique resonances for each isomer.

A study on the stereoselective synthesis of whiskey lactone isomers provided the following ¹H NMR data recorded in CDCl₃ at 600 MHz:

Interactive Data Table: ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound Isomers

| Proton Assignment | trans-Isomer (δ, ppm, J in Hz) | cis-Isomer (δ, ppm, J in Hz) |

| CH₃-8 | 0.91 (t, J = 7.2) | 0.92 (t, J = 7.1) |

| CH₃-4' | 1.13 (d, J = 6.5) | 1.01 (d, J = 7.0) |

| CH₂-7, one of CH₂-6 | 1.32–1.42 (m) | 1.29–1.38 (m) |

| one of CH₂-6 | 1.50 (m) | 1.45–1.52 (m) |

| one of CH₂-5 | 1.57 (m) | 1.62–1.71 (m) |

| one of CH₂-5 | 1.71 (m) | 1.62–1.71 (m) |

| one of CH₂-2 | 2.15 (dd, J = 17.4, 8.8) | 2.19 (dd, J = 16.8, 3.8) |

| H-3 | 2.59 (m) | 2.58 (m) |

| one of CH₂-2 | 2.64 (dd, J = 17.4, 6.7) | 2.69 (dd, J = 16.8, 7.8) |

| H-4 | 4.10 (m) | 4.34 (m) |

Data sourced from a study on the stereoselective synthesis of whiskey lactone isomers.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, and the chemical shifts are indicative of the carbon's local electronic environment. This technique is crucial for confirming the number of carbon atoms and identifying the types of functional groups present, such as the carbonyl group of the lactone, the methine and methylene (B1212753) groups of the ring and side chain, and the methyl groups.

The chemical shifts for the carbonyl carbon (C=O), the carbon bearing the oxygen of the lactone ring (C4), and the carbon attached to the methyl group (C3) are particularly diagnostic for distinguishing between the cis and trans isomers.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Isomers

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (C=O) | ~177 |

| C4 | ~82-85 |

| C3 | ~35-40 |

| C2 | ~28-32 |

| C5 | ~34-38 |

| C6 | ~25-28 |

| C7 | ~22-24 |

| C8 | ~14 |

| C4' (CH₃) | ~15-20 |

Note: The above data is based on typical chemical shift ranges for similar lactone structures. Precise experimental values are required for definitive assignment.

Two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of all proton and carbon signals and for determining the stereochemistry of the this compound isomers. These techniques provide correlation information that reveals bonding networks and spatial proximities between nuclei.

The HSQC experiment is used to identify which protons are directly attached to which carbon atoms. It generates a 2D spectrum with the ¹H NMR spectrum on one axis and the ¹³C NMR spectrum on the other. A correlation peak appears at the intersection of the chemical shifts of a directly bonded proton-carbon pair. This is invaluable for assigning the signals of the methylene (CH₂) and methine (CH) groups in the molecule.

The COSY experiment is a homonuclear correlation technique that reveals which protons are spin-spin coupled to each other, typically those on adjacent carbon atoms. This helps to trace out the proton-proton connectivity networks within the molecule, such as the sequence of protons in the butyl side chain and the protons on the furanone ring. DQF-COSY is a variation that can provide cleaner spectra with better resolution, which is particularly useful for resolving complex multiplets and accurately measuring vicinal coupling constants. These coupling constants are, in turn, valuable for deducing the relative stereochemistry of the substituents on the lactone ring.

NOESY and ROESY are powerful 2D NMR techniques that provide information about the spatial proximity of protons, regardless of whether they are connected through bonds. These experiments detect the nuclear Overhauser effect (NOE), which is the transfer of nuclear spin polarization from one nucleus to another through space. A cross-peak in a NOESY or ROESY spectrum indicates that two protons are close to each other in space (typically within 5 Å). This information is paramount for determining the relative stereochemistry of the cis and trans isomers of this compound. For example, in the cis-isomer, an NOE would be expected between the proton at C3 and the proton at C4, while in the trans-isomer, this correlation would be absent or very weak.

J-Based Configuration Analysis (JBCA) for Relative Stereochemistry

J-Based Configuration Analysis (JBCA) is a powerful NMR-based method used to determine the relative configuration of flexible acyclic systems, such as 1,2- and 1,3-methine moieties. nih.gov The technique relies on the measurement and interpretation of homonuclear (³JH,H) and heteronuclear (²JH,C, ³JH,C) coupling constants. These values are dependent on the dihedral angles between coupled nuclei, which in turn are dictated by the molecule's conformational preferences and stereochemistry. nih.gov

However, the chiral center in this compound (C5 in the IUPAC nomenclature, 5-butyl-5-methyldihydrofuran-2(3H)-one) is a quaternary carbon. As this center lacks a directly attached proton, the measurement of the key coupling constants required for JBCA is not possible. Therefore, JBCA is not a suitable method for determining the relative stereochemistry of this specific compound. For related γ-lactones that possess protons at their stereocenters, such as the diastereomers of whiskey lactone (5-butyl-4-methyldihydrofuran-2(3H)-one), the analysis of vicinal H–H coupling constants within the lactone ring is a viable strategy for configurational assignment. rsc.org

Modified Mosher's Method (MTPA Ester Derivatization) for Absolute Configuration Determination

The Modified Mosher's method is a widely used NMR technique for determining the absolute configuration of chiral secondary alcohols. stackexchange.comyoutube.com The method involves the chemical derivatization of the alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), typically via their acid chlorides, to form a pair of diastereomeric esters. stackexchange.com By analyzing the ¹H NMR spectra of these two diastereomers and calculating the chemical shift differences (Δδ = δS - δR) for protons located on either side of the newly formed ester linkage, the absolute stereochemistry of the original alcohol can be deduced. stackexchange.com

A primary limitation in applying this method to this compound is that the target molecule is a lactone (a cyclic ester), not an alcohol. Therefore, direct derivatization is not feasible. The Mosher's method would instead be applied to a suitable synthetic precursor, for instance, the acyclic 4-methyl-octane-1,4-diol, which possesses the same chiral center. Derivatization of the primary hydroxyl group in this diol would allow for the determination of the absolute configuration at the distant C4 quaternary stereocenter. researchgate.net The determination of absolute configurations for quaternary stereocenters remains a significant challenge in stereochemistry. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and confirming the structure of this compound through analysis of its fragmentation patterns.

| Compound | Column Type | Kovats Retention Index |

|---|---|---|

| cis-Whiskey Lactone | Semi-standard non-polar | 1333 - 1344 nih.gov |

| cis-Whiskey Lactone | Standard polar | 1949 - 1991 nih.gov |

For the analysis of lactones within complex biological or chemical matrices, Liquid Chromatography-Mass Spectrometry with Electrospray Ionization (LC-ESI-MS/MS) is a powerful alternative. nih.govmdpi.com This technique is particularly useful for compounds that may not be sufficiently volatile for GC. Separation is typically achieved using reverse-phase chromatography on a C18 column. nih.gov ESI is a soft ionization technique that usually generates a protonated molecular ion [M+H]⁺, which can then be subjected to tandem mass spectrometry (MS/MS). nih.govresearchgate.net In the MS/MS stage, the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation, yielding product ions that provide definitive structural information. researchgate.net

The electron ionization (EI) mass spectrum of this compound (molecular weight: 156.22 g/mol ) is predicted to show several characteristic fragments that are crucial for its structural confirmation. The fragmentation of γ-lactones is well-understood, with patterns from simpler analogs like γ-valerolactone (5-methyldihydrofuran-2(3H)-one) providing a basis for interpretation. nist.govnih.gov

The primary fragmentation pathways expected for this compound are:

α-Cleavage: The most significant fragmentation is the cleavage of the bond between the quaternary C5 carbon and the butyl side chain. This results in the loss of a butyl radical (•C₄H₉), leading to a stable, resonance-delocalized oxonium ion at m/z 99. This fragment is often the base peak in the spectrum.

McLafferty Rearrangement: A rearrangement involving the transfer of a gamma-hydrogen from the butyl chain to the carbonyl oxygen, followed by cleavage of the Cα-Cβ bond of the side chain, results in the elimination of a neutral propene molecule (C₃H₆). This produces a radical cation fragment at m/z 114.

Further Fragmentation: Other significant peaks arise from the fragmentation of the lactone ring itself or from the primary fragments.

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 156 | [C₉H₁₆O₂]⁺• | Molecular Ion [M]⁺• |

| 114 | [C₆H₁₀O₂]⁺• | McLafferty Rearrangement (Loss of C₃H₆) |

| 99 | [C₅H₇O₂]⁺ | α-Cleavage (Loss of •C₄H₉) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. openochem.org For this compound, the most prominent and diagnostic feature in its IR spectrum is the carbonyl (C=O) stretching absorption. The position of this absorption is highly dependent on the ring size of the lactone. uhcl.edu γ-Lactones, which contain a five-membered ring, exhibit a C=O stretch at a characteristically high frequency, typically in the range of 1760–1780 cm⁻¹. uhcl.edu This is significantly higher than the C=O absorption in acyclic esters (1735–1750 cm⁻¹) or six-membered δ-lactones (~1735 cm⁻¹), making IR spectroscopy an excellent tool for confirming the γ-lactone structure. uhcl.edu

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| ~2870-2960 | Strong | C-H Stretch | Alkyl (CH₂, CH₃) |

| ~1770 | Very Strong | C=O Stretch | γ-Lactone Carbonyl uhcl.edu |

| ~1000-1200 | Strong | C-O Stretch | Ester |

X-ray Crystallography for Definitive Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the most powerful and definitive method for determining the three-dimensional structure of molecules, providing unequivocal proof of relative and absolute configuration. researchgate.netnih.gov This technique involves irradiating a single, highly ordered crystal of a compound with X-rays. The resulting diffraction pattern is then mathematically analyzed to generate a detailed map of electron density, from which the precise position of each atom in the crystal lattice can be determined.

The application of X-ray crystallography to this compound, commonly known as whiskey lactone, is primarily hindered by its physical state. The compound is typically a liquid at room temperature, which makes the growth of single crystals suitable for diffraction analysis exceptionally challenging. chemicalbook.com This difficulty is not uncommon for relatively small, flexible, and unsubstituted γ-lactones. mdpi.com

To overcome this limitation, a common strategy involves the chemical synthesis of a solid derivative of the target molecule. By introducing functional groups that promote crystallization (e.g., through hydrogen bonding or rigid aromatic groups), a solid derivative can be formed and crystallized. An X-ray structure analysis of this derivative would allow for the definitive assignment of its stereochemistry. This configuration can then be confidently correlated back to the original liquid lactone, provided the stereocenters were not altered during the derivatization process.

While this approach is theoretically sound, a search of the scientific literature does not reveal publicly available crystal structure data for this compound or a suitable solid derivative that has been used for the explicit purpose of absolute configuration determination. However, should such a crystal be obtained, the analysis would yield key crystallographic parameters that confirm the structure. The Flack parameter, in particular, is a critical value derived from the diffraction data that provides a reliable indication of the correctness of the assigned absolute configuration of an enantiopure crystal. mdpi.com

Table 1: Representative Crystallographic Data Obtainable from a Hypothetical Single-Crystal X-ray Diffraction Experiment of a this compound Derivative.

| Parameter | Description | Typical Value/Information |

|---|---|---|

| Formula | The chemical formula of the crystallized molecule. | C₉H₁₆O₂ (for the native lactone) |

| Crystal System | The symmetry system of the crystal lattice. | e.g., Orthorhombic, Monoclinic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁2₁2₁ (a common non-centrosymmetric group for chiral molecules) mdpi.com |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | e.g., a = 5.8 Å, b = 8.2 Å, c = 19.5 Å, α=β=γ=90° |

| Flack Parameter | A parameter used to verify the absolute configuration. | A value close to 0 indicates the correct enantiomer has been modeled. |

| Resolution | The level of detail obtained from the diffraction data. | e.g., 0.77 Å |

Chiroptical Properties (e.g., Electronic Circular Dichroism (ECD) Spectroscopy) for Stereochemical Insights

Chiroptical spectroscopy provides a powerful alternative to X-ray crystallography for determining the absolute configuration of chiral molecules, with the significant advantage of being applicable to samples in solution. mdpi.com These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. Electronic Circular Dichroism (ECD) spectroscopy, which measures this differential absorption in the ultraviolet and visible regions of the spectrum, is particularly well-suited for this purpose. researchgate.net

For saturated γ-lactones like this compound, the key electronic transition observed in the accessible UV range is the n→π* transition of the carbonyl group in the lactone ring. rsc.org This transition typically gives rise to a spectral feature, known as a Cotton effect, in the 210-230 nm region. The sign (positive or negative) and intensity of this Cotton effect are highly sensitive to the stereochemistry of the molecule. rsc.org

In modern stereochemical analysis, the absolute configuration of a novel or flexible molecule like this compound is reliably determined by a combination of experimental ECD measurement and quantum chemical computation. nih.gov This approach involves the following steps:

Conformational Analysis: The first step is to perform a computational search to identify all low-energy, stable conformations of the molecule, as the experimentally observed ECD spectrum is a population-weighted average of the spectra of all contributing conformers. nih.gov

ECD Spectrum Calculation: Using Time-Dependent Density Functional Theory (TDDFT), the theoretical ECD spectrum is calculated for an arbitrarily chosen single enantiomer (e.g., the (3S, 4S)-isomer). nih.govmdpi.com

Comparison and Assignment: The calculated ECD spectrum is then compared to the experimental spectrum measured on an enantiomerically pure sample. If the sign and shape of the calculated Cotton effects match the experimental ones, the absolute configuration is confidently assigned as the one used in the calculation. If the calculated spectrum is a mirror image of the experimental one, the absolute configuration of the sample is assigned to the opposite enantiomer. mdpi.com

This computational approach is robust and has become a standard tool for assigning the absolute configuration of natural products and other chiral molecules, particularly when crystallization is not feasible. nih.gov

Another relevant chiroptical technique is Vibrational Circular Dichroism (VCD), which measures the differential absorption of circularly polarized light in the infrared region. wikipedia.org VCD provides detailed 3D structural information based on the vibrational modes of the molecule and can also be used in conjunction with computational methods to determine absolute configuration in solution. wikipedia.orgjasco-global.com

Table 2: Hypothetical Data Comparison for Absolute Configuration Assignment of a this compound Isomer Using ECD Spectroscopy.

| Method | λmax (nm) | Δελ (L·mol⁻¹·cm⁻¹) | Inferred Configuration |

|---|---|---|---|

| Experimental Measurement | ~218 | +1.8 | - |

| TDDFT Calculation for (3S, 4S)-isomer | ~220 | -1.7 | (3R, 4R) |

| TDDFT Calculation for (3R, 4R)-isomer | ~220 | +1.7 | (3R, 4R) |

Note: Data are hypothetical and for illustrative purposes to demonstrate the comparison methodology. A positive experimental Cotton effect matching the calculated positive Cotton effect for the (3R, 4R)-isomer would lead to that assignment.

Chemical Reactivity and Derivatization of 4 Methyloctan 4 Olide

Ring-Opening and Cyclization Reactions of the Lactone Moiety

The γ-lactone ring of 4-methyloctan-4-olide can undergo several characteristic reactions, most notably hydrolysis and reduction, which lead to ring-opening.

Hydrolysis: Under basic conditions, such as in the presence of sodium hydroxide (B78521), the lactone undergoes saponification. masterorganicchemistry.com This is a nucleophilic acyl substitution reaction where a hydroxide ion attacks the electrophilic carbonyl carbon. This addition leads to the formation of a tetrahedral intermediate, which then collapses, cleaving the acyl-oxygen bond and opening the ring. masterorganicchemistry.comyoutube.com The initial products are the carboxylate salt and the hydroxyl group. Subsequent acidification protonates the carboxylate to yield the parent compound, 4-hydroxy-4-methyloctanoic acid. masterorganicchemistry.com This hydrolysis is a reversible reaction, though the equilibrium generally favors the ring-opened hydroxyacid. acs.orgnih.govresearchgate.net

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester group of the lactone. masterorganicchemistry.com The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, leading to ring-opening and the formation of an intermediate aldehyde, which is further reduced. youtube.com The final product after a workup step is the corresponding diol, 4-methyl-1,4-octanediol. masterorganicchemistry.com This transformation is a common synthetic route for converting lactones into diols. acs.orgacs.orgic.ac.uk

| Reagent/Condition | Reaction Type | Product |

| NaOH, then H₃O⁺ | Base-Catalyzed Hydrolysis | 4-hydroxy-4-methyloctanoic acid |

| LiAlH₄, then H₂O | Reduction | 4-methyl-1,4-octanediol |

Functional Group Transformations and Derivatization Strategies

The functional groups of this compound can be transformed to create various derivatives for analytical or synthetic purposes. Most derivatization strategies first involve the ring-opening of the lactone to expose the hydroxyl and carboxylic acid functionalities, which are more amenable to further reactions.

For analytical purposes, particularly for the determination of absolute configuration in chiral molecules, derivatization with a chiral reagent is a common strategy. If this compound were chiral (e.g., due to isotopic labeling or the presence of other stereocenters not implied by its name), its tertiary alcohol could be derivatized. This requires a two-step process:

Ring-Opening: The lactone ring is first opened by hydrolysis, as described previously, to generate 4-hydroxy-4-methyloctanoic acid, which contains a tertiary hydroxyl group.

Esterification: The exposed hydroxyl group can then be esterified using a chiral derivatizing agent such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), often in the form of its acid chloride (Mosher's reagent). tcichemicals.comnih.gov

The reaction of the tertiary alcohol with, for example, (R)-MTPA chloride would produce a diastereomeric MTPA ester. researchgate.net The resulting diastereomers can be analyzed by NMR spectroscopy. The magnetic anisotropy of the phenyl group in the MTPA moiety causes different chemical shifts for the protons in the two diastereomers, allowing for the determination of the absolute configuration of the original alcohol. nih.govnih.govacs.org

Radical Addition and Radical-Polar Crossover Mechanisms in Related Systems

While specific radical reactions on this compound are not extensively documented, the synthesis of γ-butyrolactone frameworks often employs advanced strategies involving radical intermediates. One emerging field is Radical-Polar Crossover (RPC) chemistry, which combines the reactivity of both radical and ionic species in a single transformation.

RPC reactions involve the generation of a radical intermediate that, after a certain transformation (like addition or cyclization), undergoes a single-electron transfer (SET) to become a polar intermediate (anion or cation). acs.org This ionic species can then participate in conventional polar reactions. This strategy allows for the construction of complex molecular architectures that might be challenging to achieve through traditional methods.

In systems related to γ-lactone synthesis, RPC mechanisms have been used effectively. For example, a polar radical crossover cycloaddition (PRCC) has been reported for the direct catalytic synthesis of γ-butyrolactones from simple alkenes and unsaturated acids. In this process, a photoredox catalyst initiates the reaction by oxidizing an alkene to a radical cation. This is followed by the addition of a carboxylic acid, a radical cyclization step, and finally a hydrogen atom transfer to yield the γ-butyrolactone product.

Another example involves dialkylzinc-mediated RPC reactions to create trisubstituted γ-lactones. This process can involve a sequence of radical addition, homolytic substitution, aldol (B89426) condensation, and lactonization, all occurring in a highly step-economical manner. acs.org

| Reaction Type | Key Features | Application in Related Systems |

| Polar Radical Crossover Cycloaddition (PRCC) | Photoredox catalysis, alkene radical cation intermediate | Direct synthesis of γ-butyrolactones from alkenes and unsaturated acids. |

| Dialkylzinc-Mediated RPC | Involves radical addition, homolytic substitution, aldol condensation, and lactonization. | Step-economical synthesis of trisubstituted γ-lactones. acs.org |

Theoretical Studies and Computational Chemistry of 4 Methyloctan 4 Olide

Molecular Structure and Conformational Analysis through Computational Methods

A theoretical investigation into the molecular structure of 4-methyloctan-4-olide would typically commence with computational methods to determine its most stable three-dimensional arrangement. Techniques such as molecular mechanics (MM) and density functional theory (DFT) would be employed to perform a conformational analysis. This analysis would identify various possible spatial arrangements of the atoms (conformers) and calculate their relative energies to pinpoint the most stable, or ground-state, conformation. Key parameters such as bond lengths, bond angles, and dihedral angles for the lowest energy conformer would be determined. For a molecule like this compound, with its flexible butyl and methyl side chains, a thorough scan of the potential energy surface would be necessary to identify all significant low-energy conformers and understand the energetic barriers between them.

Quantum Chemical Calculations and Spectroscopic Property Prediction

Following the determination of the stable molecular geometry, quantum chemical calculations would be utilized to predict a range of spectroscopic properties. Methods like DFT and ab initio calculations (such as Møller-Plesset perturbation theory or Coupled Cluster theory) would be used to calculate the vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. Similarly, nuclear magnetic resonance (NMR) chemical shifts for the ¹H and ¹³C atoms could be predicted, providing a theoretical spectrum that could be compared with experimental data for structural verification. Other properties such as the electronic structure, molecular orbital energies (HOMO-LUMO gap), and the dipole moment would also be calculated to provide a deeper understanding of the molecule's reactivity and intermolecular interactions.

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling could also be applied to investigate the mechanisms of chemical reactions involving this compound. For instance, the mechanism of its formation, such as the intramolecular cyclization of a corresponding hydroxy acid, could be modeled. This would involve locating the transition state structure for the reaction and calculating the activation energy, which provides insight into the reaction rate. The thermodynamics of the reaction, including the enthalpy and Gibbs free energy change, would also be calculated to determine the spontaneity of the process. Furthermore, the hydrolysis of the lactone ring, a characteristic reaction of esters, could be modeled under both acidic and basic conditions to understand the stepwise process and the intermediates involved. Such studies would provide a detailed, atomistic view of the chemical transformations of this compound.

常见问题

Q. What strategies should be employed to conduct a comprehensive literature review on this compound?

Q. How should researchers address ethical considerations when publishing data on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。